Indium chloride tetrahydrate

Overview

Description

Indium(III) chloride tetrahydrate is a Lewis acid widely used as a catalyst for various organic transformations such as Friedel-Crafts acylation and aldol condensation . It is also used as a precursor to prepare indium-based thin films for solar cells .

Synthesis Analysis

Indium(III) chloride tetrahydrate can be used as a catalyst for the stereoselective synthesis of highly substituted 4-Piperidones via double Mannich reaction . It can also be used to fabricate In2S3 thin films that act as buffer layers for inverted organic photovoltaic cells . A synthesis has been reported using an electrochemical cell in a mixed methanol - benzene solution .Molecular Structure Analysis

The linear formula of Indium(III) chloride tetrahydrate is InCl3 · 4H2O . It has a molecular weight of 293.24 . The SMILES string is O.O.O.O.Cl [In] (Cl)Cl .Chemical Reactions Analysis

Indium(III) chloride tetrahydrate is a Lewis acid and forms complexes with donor ligands . For example, with the chloride ion, it forms tetrahedral InCl4−, trigonal bipyramidal InCl52−, and octahedral InCl63− .Physical And Chemical Properties Analysis

Indium(III) chloride tetrahydrate is a white, flaky solid . It is very soluble and deliquescent . The chemical formula is InCl3 · 4H2O .Scientific Research Applications

Catalyst for Organic Transformations

Indium(III) chloride tetrahydrate is a Lewis acid and is widely used as a catalyst for various organic transformations such as Friedel-Crafts acylation and aldol condensation .

Precursor for Indium-based Thin Films

It is used as a precursor to prepare indium-based thin films for solar cells . These thin films play a crucial role in the efficiency of solar cells.

Stereoselective Synthesis of 4-Piperidones

Indium(III) chloride tetrahydrate can be used as a catalyst for the stereoselective synthesis of highly substituted 4-Piperidones via double Mannich reaction . This reaction is important in the field of medicinal chemistry.

Fabrication of In2S3 Thin Films

It can be used to fabricate In2S3 thin films that act as buffer layers for inverted organic photovoltaic cells . These buffer layers are essential for the performance of photovoltaic cells.

Preparation of ZnO/CuInS2 Nanocomposite

Indium(III) chloride tetrahydrate can be used as a precursor to prepare ZnO/CuInS2 nanocomposite with photocatalytic activity . This nanocomposite can be used in environmental remediation.

Fabrication of Indium Tin Oxide (ITO) Thin Films

It can be used to fabricate Indium tin oxide (ITO) thin films for various applications such as gas sensors, solar cells, and conductive inks .

Catalyst in Michael Addition

Indium(III) chloride tetrahydrate can be used as a catalyst in Michael addition of silylenol and indoles . This reaction is a powerful tool for carbon-carbon bond formation in organic synthesis.

Catalyst for Aqueous Organic Reactions

It is a useful catalyst for aqueous organic reactions including C-C bond formation, aldol reactions, and reductions . These reactions are fundamental in the synthesis of complex organic molecules.

Mechanism of Action

Target of Action

Indium Chloride Tetrahydrate primarily targets organic transformations in chemical reactions. It is a Lewis acid and is widely used as a catalyst for various organic transformations .

Mode of Action

Indium Chloride Tetrahydrate interacts with its targets by acting as a catalyst. It facilitates the reaction without undergoing any permanent chemical change itself. For example, it is used in the stereoselective synthesis of highly substituted 4-Piperidones via double Mannich reaction .

Biochemical Pathways

The biochemical pathways affected by Indium Chloride Tetrahydrate are primarily those involved in organic transformations. For instance, it is used in the Friedel-Crafts acylation and aldol condensation . It also plays a role in the fabrication of indium-based thin films for solar cells .

Pharmacokinetics

As a soluble derivative of indium, it is expected to have good bioavailability .

Result of Action

The molecular and cellular effects of Indium Chloride Tetrahydrate’s action are seen in the successful completion of the reactions it catalyzes. For example, it enables the synthesis of highly substituted 4-Piperidones . It also aids in the preparation of indium-based thin films for solar cells .

Action Environment

The action, efficacy, and stability of Indium Chloride Tetrahydrate can be influenced by environmental factors such as temperature, pH, and the presence of other substances. For instance, its solubility in water is exothermic , indicating that it dissolves better in cooler environments

Safety and Hazards

properties

IUPAC Name |

trichloroindigane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.In.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCIUOYPDVLQFW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.Cl[In](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H8InO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4036988 | |

| Record name | Indium trichloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium chloride tetrahydrate | |

CAS RN |

22519-64-8 | |

| Record name | Indium chloride tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022519648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indium trichloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4036988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

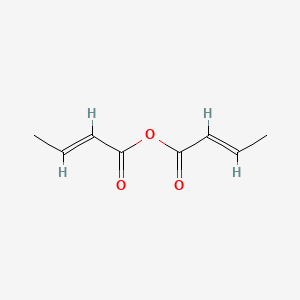

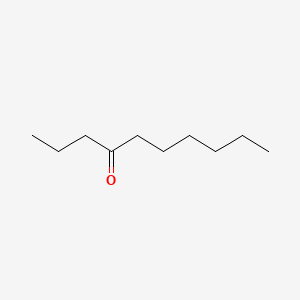

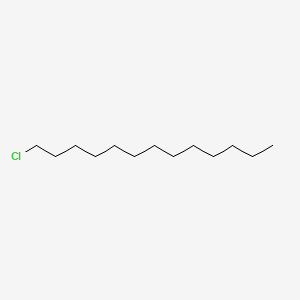

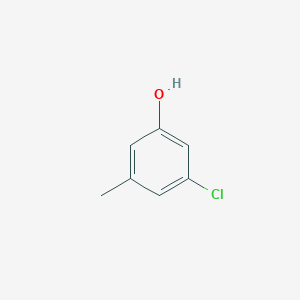

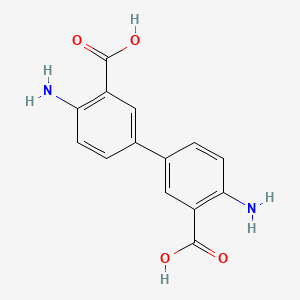

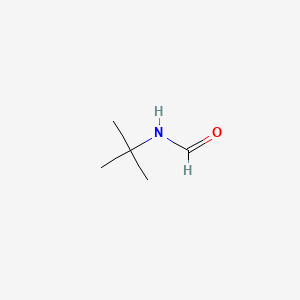

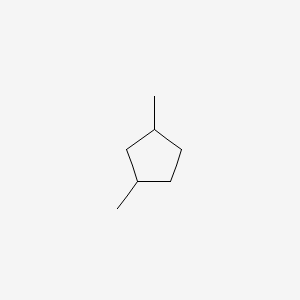

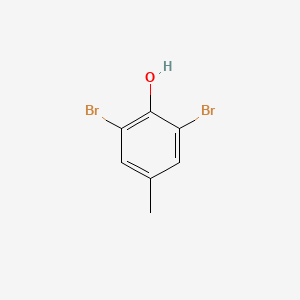

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)